The Formation of 3-Amino-5-nitrosalicylic Acid: A Technical Guide
The Formation of 3-Amino-5-nitrosalicylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation mechanisms of 3-Amino-5-nitrosalicylic acid. The primary and most extensively documented pathway for the synthesis of this compound is the partial reduction of 3,5-dinitrosalicylic acid. Additionally, this guide will explore the theoretical mechanism of direct nitrosation of 3-aminosalicylic acid, a plausible but less common synthetic route.
Formation via Reduction of 3,5-Dinitrosalicylic Acid
The most prevalent method for generating 3-Amino-5-nitrosalicylic acid is through the reduction of 3,5-dinitrosalicylic acid (DNSA). This reaction is the basis of the widely used DNSA assay for quantifying reducing sugars.[1][2][3][4] In this process, the reducing sugar donates electrons to reduce one of the two nitro groups on the DNSA molecule to an amino group.
The reaction is typically carried out in an alkaline solution and is initiated by heating. The color of the solution changes from the yellow of the DNSA to a reddish-brown, with the intensity of the color being proportional to the concentration of the reducing sugar.[5][6] The resulting 3-Amino-5-nitrosalicylic acid exhibits a strong absorbance at approximately 540 nm, which allows for colorimetric quantification.[4][5]
Reaction Mechanism and Experimental Workflow
The overall reaction involves the selective reduction of the nitro group at the 3-position of the salicylic (B10762653) acid ring. The general workflow for this process, particularly in the context of the DNSA assay, is depicted below.
Quantitative Data
| Parameter | Value | Reference |
| Molar Mass | 198.13 g/mol | [7] |
| Absorbance Maximum (λmax) | 540 nm | [4][5] |
| Appearance | Yellow crystalline solid | |
| CAS Number | 831-51-6 | [7] |
Experimental Protocol: DNSA Assay for Reducing Sugars
This protocol is a generalized procedure for the colorimetric estimation of reducing sugars using DNSA.
Materials:
-
DNSA Reagent:
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3,5-Dinitrosalicylic acid
-
Sodium hydroxide
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Rochelle salt (potassium sodium tartrate)
-
Phenol (optional, to enhance color stability)
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Sodium sulfite (B76179) (optional, to prevent oxidation)
-
Distilled water
-
-
Sample solution containing an unknown concentration of reducing sugar.
-
Standard solutions of a known reducing sugar (e.g., glucose) for calibration.
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Test tubes
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Water bath
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Spectrophotometer
Procedure:
-
Reagent Preparation: A typical DNSA reagent is prepared by dissolving 1 g of 3,5-dinitrosalicylic acid, 1 g of sodium hydroxide, 20 g of potassium sodium tartrate, 0.2 g of phenol, and 0.05 g of sodium sulfite in 100 mL of distilled water.[8]
-
Reaction Setup: To 1 mL of the sample solution in a test tube, add 3 mL of the DNSA reagent.
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Heating: Heat the mixture in a boiling water bath for 5-15 minutes.[8] This will induce the color change from yellow to reddish-brown in the presence of reducing sugars.
-
Cooling: After heating, cool the test tubes to room temperature.
-
Dilution: Add a known volume of distilled water to each tube to dilute the solution to a final volume suitable for spectrophotometric analysis.
-
Measurement: Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
-
Quantification: Determine the concentration of reducing sugar in the sample by comparing its absorbance to a standard curve generated from the absorbance readings of the standard solutions.
Theoretical Formation via Nitrosation of 3-Aminosalicylic Acid
While less documented as a preparative method for 3-Amino-5-nitrosalicylic acid, the direct nitrosation of 3-aminosalicylic acid is a chemically plausible pathway. This reaction would involve the electrophilic substitution of a nitroso group (-NO) onto the aromatic ring.
The reaction of aromatic amines with nitrous acid (HNO₂) is a well-established method for forming diazonium salts or, in some cases, leading to ring nitrosation.[9][10] Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong acid.[10] The reactive electrophile is the nitrosonium ion (NO⁺).
Proposed Signaling Pathway for Nitrosation
The proposed mechanism for the nitrosation of 3-aminosalicylic acid is as follows:
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Formation of the Nitrosonium Ion: In an acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-aminosalicylic acid, activated by the amino and hydroxyl groups, attacks the nitrosonium ion. The substitution is expected to occur at the position para to the activating amino group, which is the 5-position.
-
Deprotonation: A base (such as water) removes a proton from the intermediate to restore the aromaticity of the ring, yielding 3-Amino-5-nitrosalicylic acid.
Experimental Considerations for Direct Nitrosation
A potential experimental protocol for the direct nitrosation of 3-aminosalicylic acid would likely involve the slow addition of a sodium nitrite solution to a cooled, acidic solution of 3-aminosalicylic acid.
Key Experimental Parameters:
| Parameter | Condition | Rationale |
| Temperature | Low (0-5 °C) | To prevent the decomposition of nitrous acid and minimize side reactions. |
| pH | Acidic | Necessary for the in situ generation of the nitrosonium ion from sodium nitrite.[11] |
| Reagents | 3-Aminosalicylic acid, Sodium nitrite, Strong acid (e.g., HCl, H₂SO₄) | Core components for the nitrosation reaction. |
| Solvent | Aqueous | To dissolve the reactants and facilitate the ionic reaction mechanism. |
It is important to note that the reaction of primary aromatic amines with nitrous acid can also lead to the formation of diazonium salts.[9] Therefore, careful control of reaction conditions would be crucial to favor ring nitrosation over diazotization. The study of the reaction of 5-aminosalicylic acid with nitrous acid, which yields a diazonium derivative, suggests that diazotization may be a competing or even the primary reaction pathway.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis of Reducing Sugars by 3, 5-Dinitrosalicylic Acid (DNSA Method) | CoLab [colab.ws]
- 3. metaphactory [semopenalex.org]
- 4. 3-Amino-5-nitrosalicylic acid - Wikipedia [en.wikipedia.org]
- 5. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. 3-Amino-5-nitrosalicylic acid | C7H6N2O5 | CID 5095842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Amine Reactivity [www2.chemistry.msu.edu]
- 10. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 11. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
